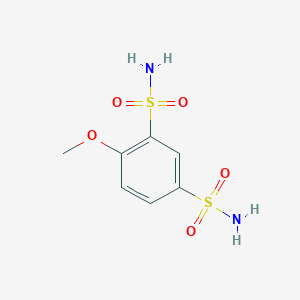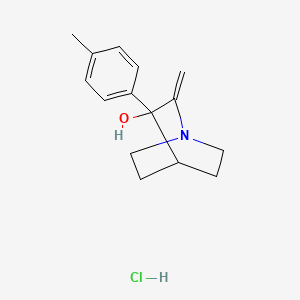![molecular formula C22H16Cl2N4OS B12007195 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 478257-91-9
Molecular Weight: 416.505 g/mol
This compound belongs to the class of 1,2,4-triazoles and contains a thiol group. Its structure includes a triazole ring and a phenyl group substituted with a benzyloxy moiety. The compound’s unique arrangement of functional groups makes it interesting for various applications.
準備方法
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between a substituted benzaldehyde (containing the benzyloxy group) and a substituted hydrazine (containing the triazole ring). The reaction proceeds via imine formation and subsequent cyclization to yield the desired product.
Reaction Conditions::Reagents: Substituted benzaldehyde, substituted hydrazine
Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)
Temperature: Typically at room temperature or slightly elevated
Isolation: The product can be isolated by filtration or extraction.
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps. detailed industrial processes are proprietary and may vary among manufacturers.
化学反応の分析
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the thiol group.
Substitution: Substitution reactions can occur at the triazole ring or the phenyl group.
Reduction: Reduction of the imine group (if present) is possible.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or reduced/improved reactivity.
科学的研究の応用
This compound finds applications in:
Medicine: Investigated for potential therapeutic properties (e.g., antimicrobial, anticancer).
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Employed in the design of functional materials (e.g., sensors, catalysts).
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While there are related triazole derivatives, 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
For further exploration, consider comparing it with compounds like 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide and 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol .
特性
分子式 |
C22H16Cl2N4OS |
|---|---|
分子量 |
455.4 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H16Cl2N4OS/c23-17-9-10-19(20(24)12-17)21-26-27-22(30)28(21)25-13-16-7-4-8-18(11-16)29-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,27,30)/b25-13+ |
InChIキー |
VMEQAFBUZVPSGB-DHRITJCHSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


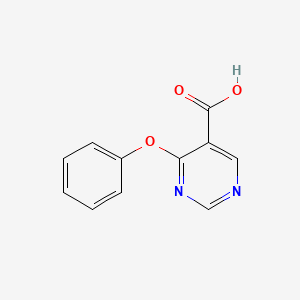
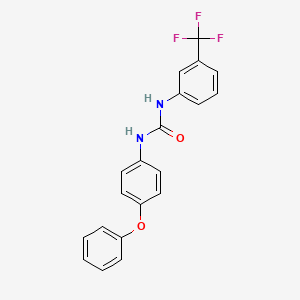
![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
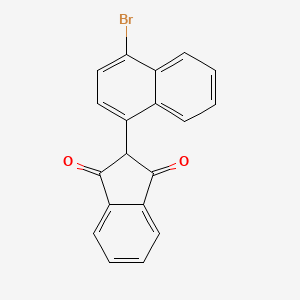
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)

